Crenolanib Besylate Retains High-Affinity Binding to Quizartinib-Resistant FLT3 D835 and F691 Mutants
Crenolanib besylate maintains sub-nanomolar binding affinity for FLT3 kinase domain mutants that confer clinical resistance to quizartinib (AC220), including the activation loop D835 mutants and the gatekeeper F691L mutation. In vitro binding studies demonstrate that crenolanib binds the compound FLT3-ITD/D835V mutant with a Kd of 0.05 nM, whereas quizartinib (AC220) exhibits a Kd of 210 nM for the same mutant [1]. Crenolanib also retains potent binding to FLT3-ITD/D835Y (Kd 0.048 nM) and FLT3-ITD/D835H (Kd 0.24 nM) [2]. Additionally, crenolanib inhibits the proliferation of BaF/3 cells transformed with FLT3-ITD (IC50 7.8 nM) and maintains activity against BaF/3 cells harboring highly AC220-resistant FLT3-ITD/D835V/Y/F and FLT3-ITD/Y842C/H mutants (IC50 range 15–19 nM) [1].
| Evidence Dimension | Binding affinity (Kd) for FLT3-ITD/D835V mutant |
|---|---|
| Target Compound Data | Kd = 0.05 nM |
| Comparator Or Baseline | Quizartinib (AC220): Kd = 210 nM |
| Quantified Difference | 4,200-fold greater binding affinity for crenolanib |
| Conditions | In vitro competition binding assay; KINOMEscan platform |
Why This Matters
Procurement of crenolanib besylate enables research on FLT3-mutant AML models resistant to Type II inhibitors, a capability not achievable with quizartinib or gilteritinib.
- [1] Zimmerman EI, et al. Crenolanib (CP-868,596) Is a Potent and Selective Type I FLT3 Inhibitor That Retains Activity Against AC220 Resistance-Causing FLT3 Kinase Domain Mutants. Blood. 2012;120(21):141. View Source
- [2] Smith CC, Lasater EA, Lin KC, et al. Crenolanib is a selective type I pan-FLT3 inhibitor. Proc Natl Acad Sci USA. 2014;111(14):5319-5324. View Source
